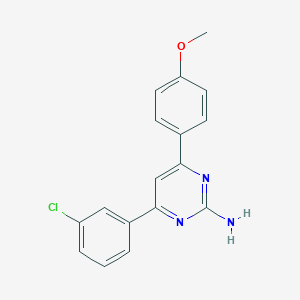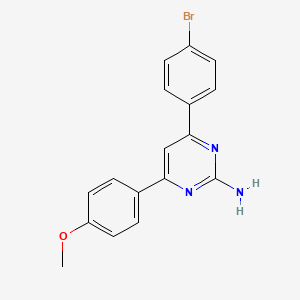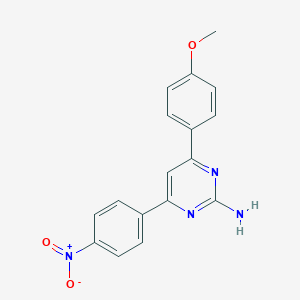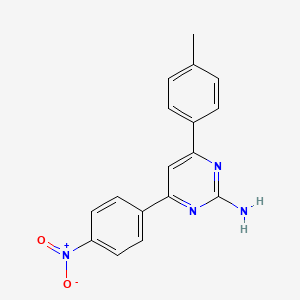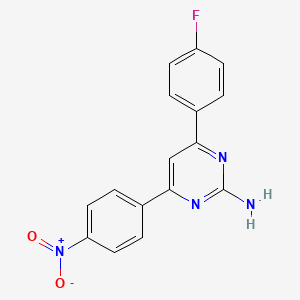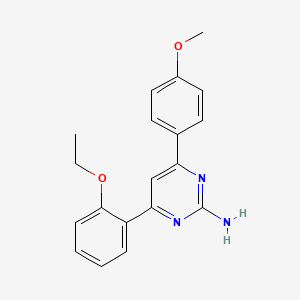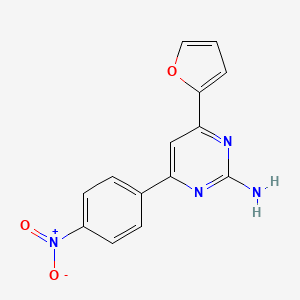
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan and a nitrophenyl group
Preparation Methods
The synthesis of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine, 2-furaldehyde, and 4-nitrobenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-aminopyrimidine and 2-furaldehyde to form an intermediate.
Aldol Condensation: The intermediate undergoes an aldol condensation with 4-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines.
Scientific Research Applications
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The furan and nitrophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine include:
4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different biological activity.
4-(Thiophen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine: The methoxy group may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the furan and nitrophenyl groups, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHCQYEZIJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
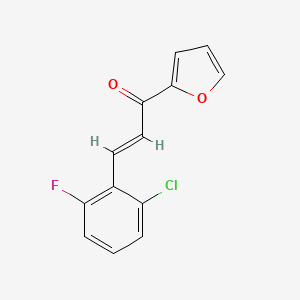
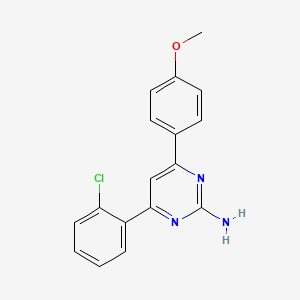
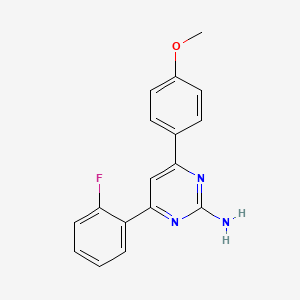

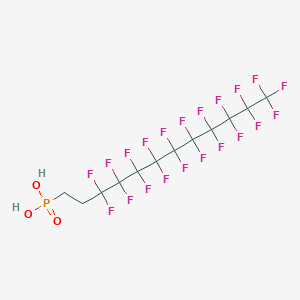
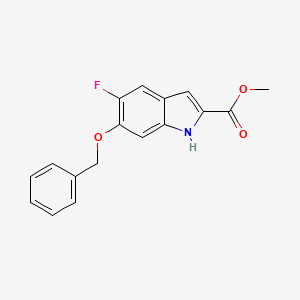
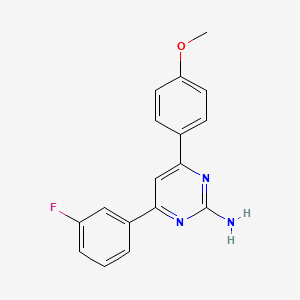
![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
